molecular formula C27H46ClNO2 B12697368 (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 93963-47-4

(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12697368
CAS No.: 93963-47-4
M. Wt: 452.1 g/mol
InChI Key: ZMTPVMXQYQBZQJ-UHFFFAOYSA-M
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Description

(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the quaternization of (p-Dodecylbenzyl)dimethylamine with 2-((2-methyl-1-oxoallyl)oxy)ethyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with altered alkyl chains.

    Substitution: Substituted quaternary ammonium compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

Biology

The compound is employed in cell lysis protocols due to its ability to disrupt cell membranes. It is also used in the extraction and purification of proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics.

Industry

Industrially, the compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases.

Mechanism of Action

The mechanism of action of (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with biological membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzyl octadecyl dimethyl ammonium chloride: Similar in structure but with a longer alkyl chain.

    Benzalkonium chloride: A well-known quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.

Uniqueness

(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of alkyl chains and functional groups, which confer distinct surfactant and antimicrobial properties. Its ability to disrupt biological membranes more effectively than some similar compounds makes it particularly valuable in both scientific research and industrial applications.

Properties

CAS No.

93963-47-4

Molecular Formula

C27H46ClNO2

Molecular Weight

452.1 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C27H46NO2.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-19-26(20-18-25)23-28(4,5)21-22-30-27(29)24(2)3;/h17-20H,2,6-16,21-23H2,1,3-5H3;1H/q+1;/p-1

InChI Key

ZMTPVMXQYQBZQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCOC(=O)C(=C)C.[Cl-]

Origin of Product

United States

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